molecular formula C11H12Cl2N2O B1304015 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine CAS No. 287196-80-9

2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine

Katalognummer B1304015
CAS-Nummer: 287196-80-9
Molekulargewicht: 259.13 g/mol
InChI-Schlüssel: RHHFYTMPVURVTP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine" is not directly mentioned in the provided papers. However, the papers do discuss various pyridine derivatives and their complexes, which can offer insights into the chemical behavior and properties that might be relevant to the compound . For instance, pyridine derivatives with piperidine substituents are mentioned, which could share some similarities in terms of reactivity and interaction with other chemical species .

Synthesis Analysis

The synthesis of pyridine derivatives often involves multi-component reactions, as seen in the synthesis of a related compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, which was obtained using malononitrile, 4-methoxybenzaldehyde, and piperidine . This suggests that the synthesis of "2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine" could potentially be achieved through a similar multi-component strategy, possibly involving a chlorinated pyridine precursor and a piperidine-containing reagent.

Molecular Structure Analysis

The molecular structures of pyridine derivatives are often characterized by their coordination with metal ions, as seen in the copper(II) complexes based on a pyrazolylpyrimidine ligand with a piperidine substituent . The coordination geometry and the presence of non-covalent interactions such as hydrogen bonding, π-π stacking, and C-H···A (A = N, Cl) interactions play a crucial role in the stability and properties of these complexes. These structural features could be relevant when considering the molecular structure of "2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine".

Chemical Reactions Analysis

The reactivity of pyridine derivatives can vary widely depending on the substituents present. For example, the iron(II) complexes of pyridine derivatives exhibit intermolecular hydrogen bonding and can undergo spin-state transitions . Similarly, the reactivity of "2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine" would likely be influenced by the electron-withdrawing chloro groups and the electron-donating piperidine moiety, potentially affecting its coordination chemistry and reactivity in substitution reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the presence of bulky substituents can affect the solubility and melting points of these compounds . The chloro and piperidinyl substituents in "2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine" would be expected to impact its physical properties such as solubility in organic solvents and water, as well as its boiling and melting points. The electronic properties, such as the distribution of electron density and the potential for hydrogen bonding, would also be key factors in determining its chemical reactivity and interactions with other molecules.

Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmaceutical Research

  • Synthesis and Microbial Studies : A study by Patel and Agravat (2007) involved the synthesis of new pyridine derivatives, including compounds related to 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine, for antibacterial and antifungal activities (Patel & Agravat, 2007).
  • Polymerization Initiator : Hurtado et al. (2011) discussed the use of bis(azolylcarbonyl)pyridine chromium(III) complexes, structurally similar to 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine, as initiators for ethylene polymerization (Hurtado et al., 2011).
  • Lafutidine Intermediate Synthesis : Shen Li (2012) worked on synthesizing 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, an intermediate of lafutidine, indicating pharmaceutical synthesis applications (Shen Li, 2012).

Catalytic and Chemical Properties

  • Catalytic Reduction Research : J. Wibaut (2010) explored the catalytic reduction of dichloropyridine carboxylic acids, pertinent to 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine, highlighting its potential in chemical syntheses (J. Wibaut, 2010).
  • Optical Property Studies : A study by Palion-Gazda et al. (2019) on the optical properties of heterocyclic systems with amino groups, relevant to 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine, provides insights into the structural-dependent fluorescence properties (Palion-Gazda et al., 2019).

Structural and Pharmaceutical Analysis

  • Anticonvulsant Drug Structures : Georges et al. (1989) examined the crystal structures of anticonvulsant compounds, including piperidine derivatives, which are structurally related to 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine, demonstrating its relevance in pharmaceutical research (Georges et al., 1989).

Potential as Inhibitors and Antagonists

  • Aurora Kinase Inhibitor : A patent by ロバート ヘンリー,ジェームズ (2006) on Aurora kinase inhibitors, which include piperidine-carbonyl pyridine derivatives, suggests potential cancer treatment applications (ロバート ヘンリー,ジェームズ, 2006).
  • Substance P Antagonists : Research by Knoops et al. (1997) on piperidine(methan)amines as potential Substance P antagonists, related to the structure of 2,6-Dichloro-4-(piperidin-1-ylcarbonyl)pyridine, underlines its pharmacological significance (Knoops et al., 1997).

Eigenschaften

IUPAC Name

(2,6-dichloropyridin-4-yl)-piperidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12Cl2N2O/c12-9-6-8(7-10(13)14-9)11(16)15-4-2-1-3-5-15/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHFYTMPVURVTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC(=NC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381919
Record name (2,6-Dichloropyridin-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

287196-80-9
Record name (2,6-Dichloropyridin-4-yl)(piperidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.